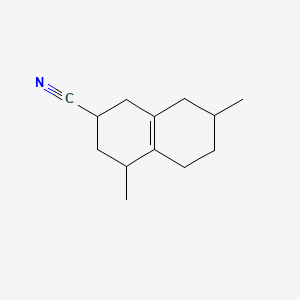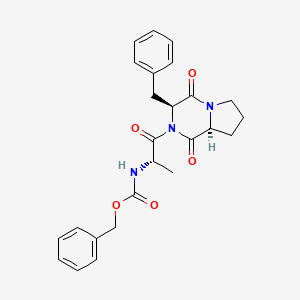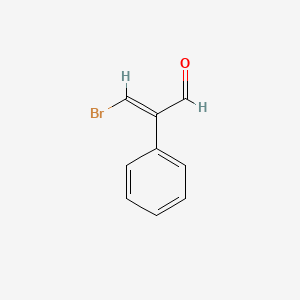
beta-Bromo-atropaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
beta-Bromo-atropaldehyde: is an organic compound with the molecular formula C9H7BrO It is a derivative of atropaldehyde, where a bromine atom is substituted at the beta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Two-Phase Bromination: A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones.
Industrial Production Methods: Industrial production methods for beta-Bromo-atropaldehyde are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: beta-Bromo-atropaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can also participate in β-elimination reactions, leading to the formation of α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Conditions typically involve the use of bases such as potassium carbonate or pyridine.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine would yield an amine-substituted product.
Elimination Reactions: The major product is typically an α,β-unsaturated carbonyl compound.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: beta-Bromo-atropaldehyde is used as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Compounds derived from this compound have shown potential as antimicrobial agents, particularly against gram-positive bacterial strains.
Industry:
Mécanisme D'action
The mechanism of action of beta-Bromo-atropaldehyde involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or base used in the reaction.
Comparaison Avec Des Composés Similaires
alpha-Bromo-α,β-unsaturated carbonyl compounds: These compounds share similar reactivity patterns and are used in similar synthetic applications.
Bromoacetaldehyde: Another brominated aldehyde with similar reactivity but different applications.
Uniqueness: beta-Bromo-atropaldehyde is unique due to its specific substitution pattern and the resulting reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and functional materials.
Propriétés
Numéro CAS |
92707-27-2 |
|---|---|
Formule moléculaire |
C9H7BrO |
Poids moléculaire |
211.05 g/mol |
Nom IUPAC |
(E)-3-bromo-2-phenylprop-2-enal |
InChI |
InChI=1S/C9H7BrO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-7H/b9-6- |
Clé InChI |
DAVINASGGHJHOC-TWGQIWQCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C\Br)/C=O |
SMILES canonique |
C1=CC=C(C=C1)C(=CBr)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


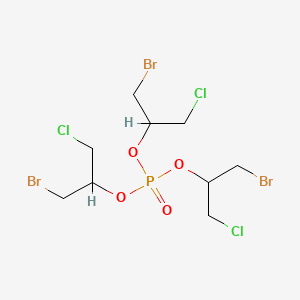
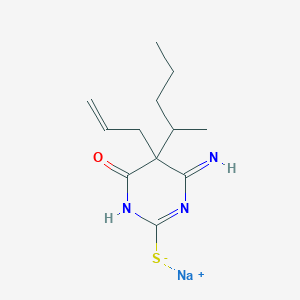
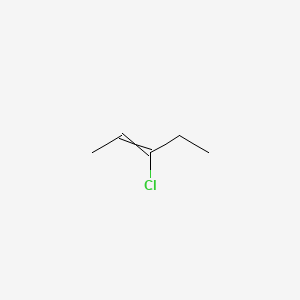
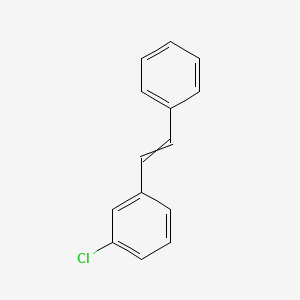
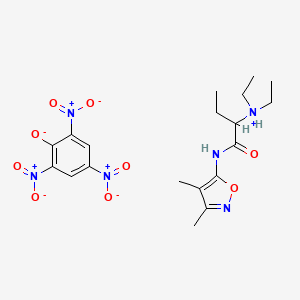

![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1,2,3,4-tetrahydro-3-methyl-6-(methylamino)-1-(1-naphthalenyl)-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13791189.png)
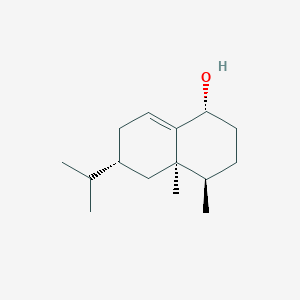
![4-(7-Trifluoromethylimidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13791201.png)
![3-Phenyltricyclo[4.2.1.0~2,5~]nona-3,7-diene](/img/structure/B13791208.png)
![N-(4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B13791215.png)
